2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride -

2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-4212410
CAS Number:
Molecular Formula: C19H23Cl2NO
Molecular Weight: 352.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(4-bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AN12) []

    Compound Description: AN12 is a tetrahydroisoquinoline derivative investigated for its effects on acute gastric lesions and gastric acid secretion in rats. It demonstrated significant dose-dependent reductions in stress- and indomethacin-induced ulcers. Research suggests that its mechanism of action may involve the influence of central nervous system amine neurotransmitters. []

2. 1-(p-methylphenyl-2-(2-piperidinoacetyl)-1, 2, 3, 4-tetrahydroisoquinoline hydrochloride (70026) [, ]

    Compound Description: 70026 is a novel antiarrhythmic agent. Pharmacokinetic studies in rabbits revealed a two-compartment model with a half-life of 4.80 + 1.522 hours. Analysis of urine samples indicated the presence of both original and hydrolyzed forms of 70026. [, ]

3. α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (code No. 86040) []

    Compound Description: This compound, code-named 86040, represents a new class of calcium antagonists and exists as (+) and (−) enantiomers. []

4. 2-[4-(cyclohexanecarboxamido)butyl]-1,2,3,4-tetrahydroisoquinoline chloride dihydrate [, , ]

    Compound Description: This compound is part of ongoing research focused on identifying and developing novel serotonin 5HTIA receptor ligands. [, , ]

5. (4RS)‐6,7‐dimethoxy‐4‐phenyl‐1,2,3,4‐tetrahydroisoquinoline hydrochloride []

    Compound Description: This compound was analyzed using X-ray diffraction, revealing two independent molecules (A and B) with conformational differences in the asymmetric unit. Notably, the methoxy groups are coplanar with the benzene ring, and the phenyl rings show flexibility, rotating out of conjugation with the isoquinoline system. []

6. (E)‐3‐(4‐iodophenyl)‐N‐(4‐(1,2,3,4‐tetrahydroisoquinolin‐2‐yl)butyl)acrylamide (51) []

    Compound Description: Developed as a selective dopamine D3 receptor antagonist, compound 51 exhibits high affinity (Ki(hD3) = 12 nM) and demonstrates a 123-fold preference for the D3 receptor over the D2 receptor subtype. Its pharmacological profile makes it a promising candidate for various dopamine D3 receptor-related in vitro and in vivo studies. []

7. 6-methoxy-4-[2-(6-methoxynaphthalenyl)]-1,2,3,4-tetrahydroisoquinoline (5) []

    Compound Description: Synthesized as a chiral spacer for optically active cyclophane receptors, this compound, also known as an unnatural alkaloid, was optically resolved using diastereomeric salt formation with dibenzoyltartaric acid. []

8. (3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid [(3S), (2S)-6a] [, ]

    Compound Description: Demonstrated potent angiotensin-converting enzyme (ACE) inhibitory activity in vitro, with an IC50 value of 8.6 × 10−9 M. In vivo studies in rats revealed dose-dependent inhibition of pressor responses to angiotensin I and significant blood pressure reduction in renal hypertensive and spontaneously hypertensive models. Its in vivo ACE inhibitory activity and hypotensive effects were comparable to those of captopril. [, ]

9. (S)-4-tert-Butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole []

    Compound Description: This compound is a potential tetrahydroisoquinoline (TIQ) thiazole ligand. Crystal structure analysis revealed that the N-containing six-membered ring of the TIQ unit adopts a half-chair conformation. The asymmetric unit contains four molecules. []

10. 1-phenyl-2-phenethyl-1234-tetrahydroisoquinoline hydrochloride (1) []

    Compound Description: Identified as a potential non-steroidal female antifertility agent, compound 1 demonstrated antifertility activity in rats. []

11. tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) []

    Compound Description: trans-1 displayed potent antiviral activity against SARS-CoV-2 in Vero E6 cells (EC50 = 3.15 μM, SI > 63.49) and Calu-3 human lung cells (EC50 = 2.78 μM, SI > 71.94). Its antiviral potency was comparable to chloroquine and hydroxychloroquine. Time-of-addition assays suggested that trans-1, unlike chloroquine, primarily targets post-entry viral replication. []

12. rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2) []

13. (1'R,2R)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochloride []

    Compound Description: This compound exhibited significant P-glycoprotein (P-gp) inhibitory activity, exceeding the potency of verapamil, a known MDR reversal agent. It demonstrated two times higher efficacy than verapamil at ten times lower concentrations, suggesting its potential as a lead compound for developing novel MDR reversal agents. []

14. 2-(D-arabino-1′,2′,3′,4′-tetrahydroxybutyl)-5-(D-erythro-2′′,3′′,4′′-trihydroxybutyl)pyrazine (deoxyfructosazine, DOF) []

    Compound Description: DOF, a heterocyclic compound, was synthesized from D-glucosamine hydrochloride using a basic ionic liquid as a solvent and catalyst. []

15. 2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine (fructosazine, FZ) []

    Compound Description: FZ is another heterocyclic compound synthesized from D-glucosamine hydrochloride using a similar approach as DOF. []

16. 2-[4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273) []

    Compound Description: Developed from a class of known σ2 receptor ligands, RM273 was designed for 18F-labeling and evaluation as a brain-penetrant positron emission tomography (PET) radiotracer for σ2 receptors. Biodistribution studies in mice showed promising brain penetration. []

17. N‐(9‐{2‐[(4‐{2‐[3‐(5‐chlorofuran‐2‐yl)‐4‐phenylisoxazol‐5‐yl]acetamido}butyl)carbamoyl]phenyl‐6‐(ethylamino)‐2,7‐dimethyl‐3H‐xanthen‐3‐ylidene}ethanaminium chloride (8) []

    Compound Description: This compound demonstrated selective COX-1 inhibitory activity and was also found to interact with P-glycoprotein. []

18. 2‐[3,4‐bis(4‐methoxyphenyl)isoxazol‐5‐yl]‐1‐[6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2‐(1H)‐yl]ethanone (17) []

    Compound Description: Compound 17 exhibited potent and selective COX-2 inhibitory activity, with an IC50 value in the sub-micromolar range. It was also found to interact with P-glycoprotein, highlighting its potential as a multi-target drug candidate. []

19. 6,7‐dimethoxy‐2‐[4‐[1‐(4‐fluorophenyl)‐1H‐indol‐3‐yl]butyl]‐1,2,3,4‐tetrahydroisoquinoline (15) []

    Compound Description: This high-affinity σ2 receptor agonist exhibited significant antiproliferative activity against human MCF7 breast adenocarcinoma cells, with similar potency observed in the doxorubicin-resistant MCF7adr cell line. Notably, compound 15 demonstrated the ability to reverse P-gp-mediated resistance, restoring the antitumor activity of doxorubicin in the resistant cell line. []

20. 9‐[4‐(6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinolin‐2‐yl)butyl]‐9H‐carbazole (25) []

    Compound Description: Characterized as a high-affinity σ2 receptor agonist, compound 25 exhibited remarkable antiproliferative activity in human MCF7 breast adenocarcinoma cells. Notably, it displayed enhanced activity in the doxorubicin-resistant MCF7adr cell line compared to the parent MCF7 cells, suggesting a potential for collateral sensitivity, a phenomenon of interest in drug-resistant tumor treatment. []

    Compound Description: These derivatives were synthesized as intermediates in the development of novel acetylcholinesterase inhibitors. []

22. 2-(Hept-6-ynyl)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (7) []

    Compound Description: Compound 7 was synthesized as a precursor for developing novel acetylcholinesterase inhibitors using click chemistry. []

23. (S)-7-dimethylamino-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-isobutyryl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride (21) []

    Compound Description: Developed as a potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitor with anti-lipid peroxidative activity, compound 21 demonstrated improved bioavailability compared to its parent compound. It showed promising results in preclinical studies, exhibiting significant anti-atherosclerotic potential. []

24. (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2a) []

    Compound Description: This compound, belonging to the thienopyridine class, displayed significant anticonvulsant activity in a mouse model of NMDA-induced seizures, indicating its potential as a therapeutic agent for epilepsy. []

25. (+)-4-methyl-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride ((+)-2g) []

    Compound Description: Another thienopyridine derivative, (+)-2g, exhibited promising anticonvulsant activity in a mouse model of NMDA-induced seizures, highlighting the potential of this class of compounds for treating epilepsy. []

26. (-)1-methyl-2-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride ((-)-3a) []

    Compound Description: Belonging to the tetrahydroisoquinoline class, (-)-3a demonstrated significant anticonvulsant activity in a mouse model of NMDA-induced seizures, indicating its potential as an antiepileptic agent. []

27. (S)-1,5-Dibenzyl-3-tert-butylimidazolidin-4-one []

    Compound Description: This compound was identified as an unexpected byproduct during the synthesis of a tetrahydroisoquinoline derivative. Its crystal structure was analyzed, revealing weak C—H⋯O hydrogen bonds linking the molecules and forming linear chains. []

28. 2-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline []

    Compound Description: This compound, a molecular segment of apomorphine, surprisingly displayed cholinergic, rather than dopaminergic, effects in various behavioral tests in mice and rats. Its cholinergic effects were blocked by atropine, confirming its action on cholinergic systems. []

29. 1-(3',4'-dihydroxybenzyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline []

    Compound Description: This apomorphine-related compound exhibited unexpected cholinergic effects in mice, similar to 2-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline. []

30. 2-methyl-1,2,3,4-tetrahydroisoquinoline []

    Compound Description: This simplified analog of apomorphine also demonstrated cholinergic effects in behavioral tests, emphasizing the importance of specific structural elements for dopaminergic activity. []

31. 1-(2'-bromo-3',4'-dialkoxybenzyl)-1,2,3, 4-tetrahydroisoquinoline carbamates (1a,c) []

    Compound Description: These compounds were utilized in reactions with alkyllithium reagents to explore the synthesis of various berbine derivatives, which are alkaloids with potential biological activities. []

32. 5,6-dimethyl-2-(4-fluoroanilino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-group) pyrimidine []

    Compound Description: This compound is a key intermediate in the synthesis of Revaprazan Hydrochloride, a potassium-competitive acid blocker used to treat gastroesophageal reflux disease. []

33. 8-amino-5-bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline (4) []

    Compound Description: Compound 4 is a vital intermediate in synthesizing SPD 502, a competitive AMPA receptor antagonist. []

Properties

Product Name

2-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

2-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-1H-isoquinoline;hydrochloride

Molecular Formula

C19H23Cl2NO

Molecular Weight

352.3 g/mol

InChI

InChI=1S/C19H22ClNO.ClH/c20-18-7-9-19(10-8-18)22-14-4-3-12-21-13-11-16-5-1-2-6-17(16)15-21;/h1-2,5-10H,3-4,11-15H2;1H

InChI Key

SLIAOBSHIQBJSF-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCCCOC3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCOC3=CC=C(C=C3)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.